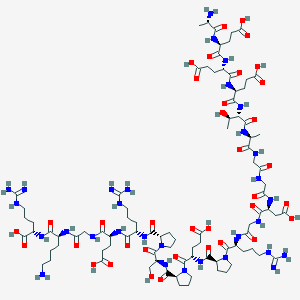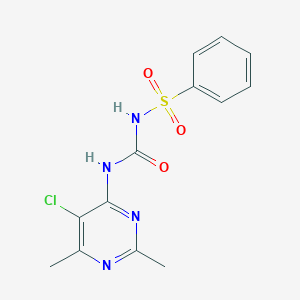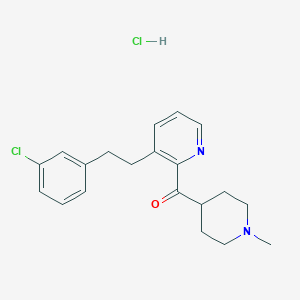
N-(3,5-Dichlorophenyl)-2-hydroxysuccinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dichlorophenyl)-2-hydroxysuccinimide, commonly known as S-NHS (Succinimidyl-6-(N-3,5-dichlorophenyl)-hexanoate), is a chemical compound that is widely used in scientific research for labeling and modifying proteins and peptides. It is a water-soluble, amine-reactive compound that is commonly used as a cross-linking reagent in bioconjugation reactions.
Mechanism of Action
S-NHS reacts with primary amines on proteins and peptides to form stable amide bonds. The reaction is highly specific and does not react with other functional groups commonly found in biological molecules. The resulting bioconjugates are stable and can be used for a variety of applications.
Biochemical and physiological effects:
S-NHS does not have any direct biochemical or physiological effects on cells or tissues. However, the bioconjugates formed using S-NHS can have a wide range of effects depending on the specific application. For example, S-NHS can be used to label proteins for imaging studies, modify peptides for drug delivery, or cross-link proteins for structural analysis.
Advantages and Limitations for Lab Experiments
S-NHS has several advantages for use in laboratory experiments. It is highly specific and reacts only with primary amines, making it a valuable tool for protein labeling and modification. It is also water-soluble, making it easy to use in biological systems. However, S-NHS has some limitations, including potential toxicity and the need for careful optimization of reaction conditions to achieve optimal results.
Future Directions
There are several future directions for research involving S-NHS. One area of interest is the development of new bioconjugation strategies using S-NHS and other cross-linking reagents. Another area of interest is the use of S-NHS in the development of targeted therapies for cancer and other diseases. Finally, there is a need for further research into the potential toxicity of S-NHS and other cross-linking reagents, as well as the development of safer alternatives.
Synthesis Methods
S-NHS can be synthesized by reacting N-hydroxysuccinimide with 3,5-dichloroaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction produces a stable intermediate which can be purified and used for bioconjugation reactions.
Scientific Research Applications
S-NHS has a wide range of applications in scientific research, including protein labeling, peptide modification, and cross-linking. It is commonly used in the development of diagnostic assays, drug delivery systems, and targeted therapies. S-NHS is also used in the study of protein-protein interactions, protein folding, and protein structure.
properties
CAS RN |
119341-82-1 |
|---|---|
Product Name |
N-(3,5-Dichlorophenyl)-2-hydroxysuccinimide |
Molecular Formula |
C10H7Cl2NO3 |
Molecular Weight |
260.07 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3-hydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7Cl2NO3/c11-5-1-6(12)3-7(2-5)13-9(15)4-8(14)10(13)16/h1-3,8,14H,4H2 |
InChI Key |
AAGBZCCQCVOKKA-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)O |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)O |
synonyms |
N-(3,5-dichlorophenyl)-2-hydroxysuccinimide NDHS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















